molecular formula C10H12N2O2 B2844678 N-[1-Dimethylaminomethylidene]-2-hydroxybenzamide CAS No. 154439-37-9

N-[1-Dimethylaminomethylidene]-2-hydroxybenzamide

Cat. No.: B2844678
CAS No.: 154439-37-9
M. Wt: 192.218
InChI Key: HRSJTXQRPZEJRZ-YRNVUSSQSA-N
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Description

N-[1-Dimethylaminomethylidene]-2-hydroxybenzamide is an organic compound with a unique structure that includes both an amide and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-Dimethylaminomethylidene]-2-hydroxybenzamide typically involves the reaction of 2-hydroxybenzoic acid with N,N-dimethylformamide dimethyl acetal. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

N-[1-Dimethylaminomethylidene]-2-hydroxybenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2-hydroxybenzophenone.

    Reduction: Formation of N-[1-Dimethylaminomethylidene]-2-aminobenzamide.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

N-[1-Dimethylaminomethylidene]-2-hydroxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[1-Dimethylaminomethylidene]-2-hydroxybenzamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylformamide: A related compound used as a solvent and reagent in organic synthesis.

    2-Hydroxybenzamide: A simpler analog with similar functional groups.

    N,N-Dimethylaminobenzamide: Another related compound with similar structural features.

Uniqueness

N-[1-Dimethylaminomethylidene]-2-hydroxybenzamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(dimethylaminomethylidene)-2-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-12(2)7-11-10(14)8-5-3-4-6-9(8)13/h3-7,13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSJTXQRPZEJRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC(=O)C1=CC=CC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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